

4-Fluorobenzyl mercaptan structure

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An In-depth Technical Guide to the Structure, Properties, and Synthesis of 4-Fluorobenzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **4-Fluorobenzyl Mercaptan** (also known as (4-fluorophenyl)methanethiol), a critical organosulfur building block in synthetic and medicinal chemistry. We delve into the nuanced details of its molecular structure, elucidated through a predictive analysis of its spectroscopic signatures (NMR, IR, MS) grounded in data from closely related analogues. This guide outlines a robust, field-proven methodology for its synthesis, explaining the mechanistic rationale behind the procedural steps. Furthermore, we explore the compound's chemical reactivity, focusing on the pivotal role of the thiol group and the electronic influence of the para-fluoro substituent. Special emphasis is placed on its application as a key precursor in the synthesis of advanced pharmaceutical agents, most notably the anticancer candidate fluorapacin. This document serves as an essential resource for researchers leveraging this versatile reagent in drug discovery and materials science.

Introduction: A Versatile Fluorinated Thiol

4-Fluorobenzyl mercaptan, CAS 15894-04-9, is a bifunctional organic molecule featuring a thiol (-SH) group attached to a 4-fluorobenzyl scaffold. This unique combination of a nucleophilic sulfur center and a fluorinated aromatic ring makes it a reagent of significant interest, particularly in the field of drug development.

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The 4-fluorobenzyl moiety is therefore a privileged structural motif. The thiol group, a soft nucleophile, is highly versatile, participating in a wide array of chemical transformations including S-alkylation, oxidation to disulfides, and addition to electrophilic double bonds. Its propensity to form disulfide bonds is of particular biological relevance, as seen in its role as a precursor to polysulfide-containing anticancer agents.^[1] This guide will provide a detailed examination of the core structural and chemical properties that underpin the utility of **4-fluorobenzyl mercaptan**.

Molecular Structure and Properties

A thorough understanding of a molecule's physical and structural characteristics is fundamental to its effective application.

Chemical Identity

The essential identifiers and nomenclature for **4-Fluorobenzyl Mercaptan** are summarized below.

Identifier	Value
IUPAC Name	(4-Fluorophenyl)methanethiol ^[2]
Synonyms	4-Fluorobenzenemethanethiol, p-Fluorotoluene- α -thiol ^[3] ^[4]
CAS Number	15894-04-9
Molecular Formula	C ₇ H ₇ FS ^[2]
Molecular Weight	142.19 g/mol
SMILES	Fc1ccc(CS)cc1
InChI Key	RKTRHMNWVZRZJQ-UHFFFAOYSA-N

Physicochemical Properties

The bulk physical properties of **4-Fluorobenzyl Mercaptan** are critical for its handling, reaction setup, and purification. It is a combustible liquid with a characteristic and powerful stench, necessitating its handling in a well-ventilated fume hood.[3]

Property	Value	Source(s)
Appearance	Clear, colorless to pale yellow liquid	[2]
Odor	Strong, stench	[3]
Boiling Point	72-74 °C @ 15 mmHg	
Density	1.157 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.545	
Flash Point	76.67 °C (170.0 °F) - closed cup	

Structural Elucidation & Spectroscopic Characterization

While complete, assigned spectra for **4-fluorobenzyl mercaptan** are not available in major public databases like SDBS[5][6], its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The following analysis is based on established principles and data from closely related compounds.

Figure 1: Molecular Structure of **4-Fluorobenzyl Mercaptan**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to show three distinct signals in deuterated chloroform (CDCl₃):

- Aromatic Region (δ 7.0-7.3 ppm): The four aromatic protons will appear as two sets of signals due to the para-substitution pattern.
 - The two protons (H-2, H-6) ortho to the -CH₂SH group are expected to appear as a doublet of doublets around δ 7.25 ppm. They are split by the adjacent protons (H-3, H-5) and show long-range coupling to the fluorine atom.

- The two protons (H-3, H-5) ortho to the fluorine atom are expected around δ 7.00 ppm. They will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to splitting by both the adjacent protons and the fluorine atom. This assignment is supported by the spectrum of bis(4-fluorobenzyl)disulfane, which shows aromatic signals at δ 7.19 and 7.01 ppm.^[7]
- Benzylic Protons (δ ~3.7 ppm): The two methylene protons (-CH₂-) adjacent to the sulfur atom are expected to appear as a doublet. This signal is coupled to the single thiol proton. A chemical shift of approximately δ 3.71 ppm is anticipated.
- Thiol Proton (δ ~1.7 ppm): The thiol proton (-SH) is expected to be a triplet, coupled to the two benzylic protons, appearing around δ 1.6-1.8 ppm. The exact chemical shift and multiplicity can be concentration-dependent and may broaden upon exchange with trace water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will display characteristic shifts and C-F coupling constants:

- C-F Carbon (δ ~162 ppm): The carbon directly bonded to fluorine (C-4) will be the most downfield in the aromatic region, appearing around δ 162 ppm with a large one-bond coupling constant ($^1J_{CF} \approx 245$ Hz).
- Aromatic CH Carbons (δ ~131 and ~115 ppm): The carbons ortho to the -CH₂SH group (C-2, C-6) are predicted around δ 131.0 ppm with a small three-bond C-F coupling ($^3J_{CF} \approx 8$ Hz). The carbons ortho to the fluorine (C-3, C-5) are predicted to be more upfield around δ 115.5 ppm with a larger two-bond coupling ($^2J_{CF} \approx 21$ Hz). These predictions are strongly supported by the experimental data for bis(4-fluorobenzyl)disulfane.^[7]
- Quaternary Aromatic Carbon (δ ~134 ppm): The carbon bearing the methylene group (C-1) is expected near δ 133-134 ppm, also showing a small C-F coupling.
- Benzylic Carbon (δ ~28 ppm): The benzylic carbon (-CH₂-) is expected to be significantly upfield, around δ 28-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Data from the NIST gas-phase IR library confirms the following characteristic vibrations[3]:

- S-H Stretch: A weak but sharp absorption band is expected in the range of 2550-2600 cm^{-1} . This is a definitive peak for the thiol functional group.
- Aromatic C-H Stretch: Peaks just above 3000 cm^{-1} (typically 3030-3100 cm^{-1}).
- Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} (typically 2920-2950 cm^{-1}) from the methylene group.
- Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm^{-1} region. A strong band around 1510 cm^{-1} is characteristic of para-substituted benzene rings.
- C-F Stretch: A strong, characteristic absorption is expected in the 1220-1240 cm^{-1} region.

Mass Spectrometry (MS)

Under electron ionization (EI), **4-fluorobenzyl mercaptan** is expected to show:

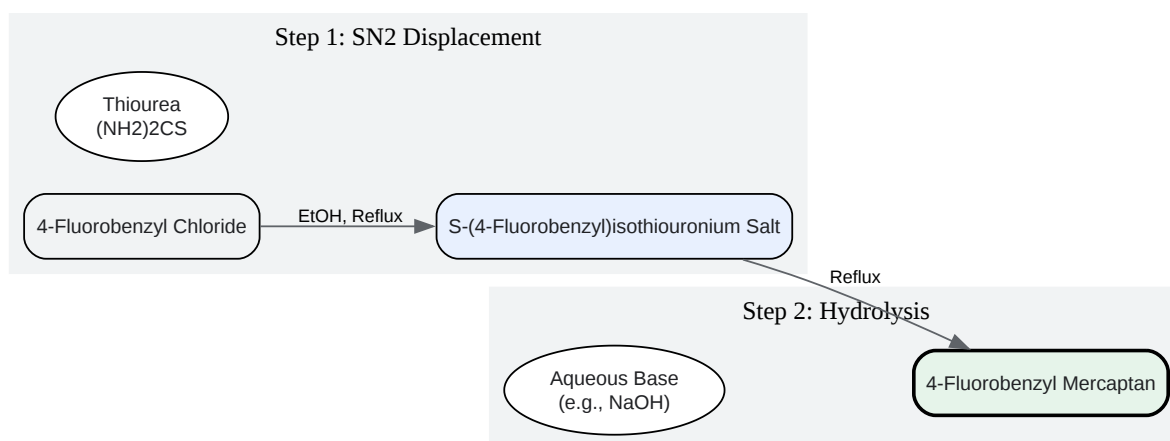
- Molecular Ion (M^+): A clear peak at $m/z = 142$.
- Base Peak ($m/z = 109$): The most abundant peak will result from the loss of the sulfhydryl radical ($\bullet\text{SH}$) via benzylic cleavage. This forms the highly stable 4-fluorotropylium cation. This fragmentation is a hallmark of benzyl derivatives.

Synthesis Methodologies

The synthesis of **4-fluorobenzyl mercaptan** is reliably achieved from its corresponding benzyl halide. The most common and robust laboratory-scale method involves a two-step sequence via an isothiuronium salt intermediate. This approach is favored over direct substitution with hydrosulfide salts, as it minimizes the formation of the corresponding thioether byproduct.

Synthetic Pathway: The Thiourea Method

The reaction proceeds by nucleophilic attack of the sulfur atom in thiourea on the electrophilic benzylic carbon of 4-fluorobenzyl chloride (or bromide), followed by basic hydrolysis of the intermediate salt.



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Figure 2: Synthetic workflow for **4-Fluorobenzyl Mercaptan** via the thiourea method.

Experimental Protocol: Representative Synthesis

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

- 4-Fluorobenzyl chloride (1.0 eq)
- Thiourea (1.1 eq)
- Ethanol (95%)
- Sodium Hydroxide (3.0 eq)
- Hydrochloric Acid (dilute)
- Diethyl ether or Dichloromethane

Step 1: Formation of the S-(4-Fluorobenzyl)isothiuronium Chloride

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorobenzyl chloride (1.0 eq) and thiourea (1.1 eq) in 95% ethanol (approx. 3-4 mL per gram of halide).
- Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by TLC.
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The isothiuronium salt will precipitate as a white solid.
- Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry. The salt can often be used in the next step without further purification.

Step 2: Hydrolysis to **4-Fluorobenzyl Mercaptan**

- Transfer the S-(4-fluorobenzyl)isothiuronium chloride to a round-bottom flask. Add a solution of sodium hydroxide (3.0 eq) in water (approx. 4-5 mL per gram of salt).
- Causality: The strong base is required to hydrolyze the C-N bonds of the isothiuronium group, liberating the thiolate anion.
- Heat the mixture to reflux for 2-3 hours under a nitrogen atmosphere to prevent oxidation of the product.
- Cool the mixture to room temperature. The product will be present as the sodium thiolate salt dissolved in the aqueous layer.
- Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of ~2-3 while stirring in an ice bath. This protonates the thiolate to form the thiol, which will separate as an oily layer.
- Extract the aqueous mixture with diethyl ether or dichloromethane (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.

- Remove the solvent under reduced pressure to yield the crude **4-fluorobenzyl mercaptan**. The product can be purified further by vacuum distillation if necessary.

Chemical Reactivity and Applications

The utility of **4-fluorobenzyl mercaptan** stems from the distinct reactivity of its thiol group, modulated by the electronic properties of the fluorinated ring.

Acidity and Nucleophilicity of the Thiol Group

Thiols are generally more acidic than their corresponding alcohols. The parent compound, benzyl mercaptan, has a pKa of 9.43.^{[2][8]} The fluorine atom at the para-position is electron-withdrawing through induction, which stabilizes the conjugate base (thiolate). Therefore, **4-fluorobenzyl mercaptan** is expected to be a slightly stronger acid than benzyl mercaptan, with a pKa likely in the range of 9.2-9.4.

This acidity means it is readily deprotonated by common bases (e.g., NaOH, NaH, K₂CO₃) to form the potent 4-fluorobenzylthiolate anion. This anion is an excellent soft nucleophile, readily participating in S-alkylation and S-acylation reactions.

Key Reactions

- **Oxidation to Disulfides:** Thiols are easily oxidized to form disulfides. This is the most pertinent reaction in the context of drug development. Mild oxidizing agents like iodine, air (O₂), or hydrogen peroxide can effect this transformation.^[7] This reaction is the basis for synthesizing its disulfide, trisulfide, and tetrasulfide analogues.
- **S-Alkylation:** The thiolate is a powerful nucleophile for S_N2 reactions with alkyl halides and tosylates, forming stable thioether linkages. This is a common strategy for incorporating the 4-fluorobenzylthio moiety into larger molecules.^[9]
- **Thio-Michael Addition:** As a soft nucleophile, it readily adds to α,β -unsaturated carbonyl compounds in a conjugate fashion.

Application in Drug Development: Precursor to Fluorapacin

A significant application of **4-fluorobenzyl mercaptan** is in the synthesis of bis(4-fluorobenzyl)trisulfide, also known as Fluorapacin.[1][10] Fluorapacin has been investigated as a promising anticancer drug candidate. Its mechanism of action is linked to the generation of reactive oxygen species (ROS) and induction of apoptosis in cancer cells.

The stability and degradation of fluorapacin have been studied, revealing that it can disproportionate into the corresponding disulfide and tetrasulfide.[1] **4-Fluorobenzyl mercaptan** is the essential starting material required to synthesize these reference standards and to develop the parent drug itself, highlighting its direct relevance to pharmaceutical research and development.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. **4-Fluorobenzyl mercaptan** presents several hazards that demand strict adherence to safety protocols.

- Hazards:
 - Combustible Liquid: Keep away from heat, sparks, and open flames.[3]
 - Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[3]
 - Stench: Possesses a powerful, unpleasant odor. All work must be conducted in a certified chemical fume hood.
- Personal Protective Equipment (PPE):
 - Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield.
- Handling:
 - Avoid inhalation of vapors and contact with skin and eyes.
 - Use in a well-ventilated area, preferably a fume hood.
 - Ground containers to prevent static discharge.

- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
 - Keep away from oxidizing agents and heat sources.

Conclusion

4-Fluorobenzyl mercaptan is a structurally distinct and synthetically valuable reagent. Its architecture, defined by a fluorinated aromatic ring and a nucleophilic thiol group, has been thoroughly characterized by spectroscopic methods. Well-established synthetic protocols allow for its reliable preparation, enabling its use as a versatile building block. The compound's reactivity profile, particularly its role in forming polysulfide linkages, has cemented its importance in the drug development pipeline as a key precursor to novel anticancer agents. For researchers in medicinal chemistry and materials science, a comprehensive understanding of this compound's properties, as detailed in this guide, is essential for unlocking its full synthetic potential.

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